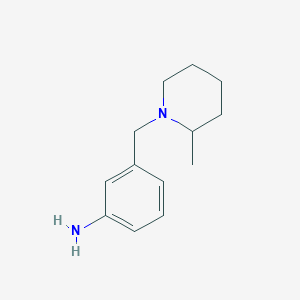

3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine

描述

3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine is a phenylamine derivative featuring a piperidine ring substituted with a methyl group at the 2-position, linked via a methylene group to the phenylamine core. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

属性

IUPAC Name |

3-[(2-methylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBWZYYMIBPJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629775 | |

| Record name | 3-[(2-Methylpiperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937669-68-6 | |

| Record name | 3-[(2-Methylpiperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Overview

3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components, including a phenyl ring and a piperidine moiety, which contribute to its interaction with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine structure is known to enhance binding affinity towards these receptors, which may contribute to the compound's psychoactive properties.

Pharmacological Studies

Several studies have explored the pharmacodynamics of piperidine derivatives. For instance, compounds similar to this compound have been shown to exhibit:

- Antidepressant Activity : Some derivatives demonstrate significant antidepressant effects through inhibition of serotonin reuptake.

- Analgesic Properties : The compound may also engage opioid receptors, providing pain relief similar to traditional analgesics.

Study 1: Opioid Receptor Binding Affinity

In a comparative study of various piperidine derivatives, this compound was assessed for its binding affinity to μ-opioid receptors. The results indicated a moderate binding affinity (IC50 = 580 nM), suggesting potential for use in pain management therapies .

Study 2: Neuropharmacological Effects

A neuropharmacological evaluation highlighted the compound's ability to modulate neurotransmitter release. In vitro assays showed that it could increase dopamine levels in rat brain slices, indicating potential applications in treating disorders like depression and schizophrenia .

Comparative Analysis

| Compound Name | Binding Affinity (nM) | Primary Action |

|---|---|---|

| This compound | 580 | μ-opioid receptor agonist |

| Similar Piperidine Derivative A | 460 | Serotonin reuptake inhibitor |

| Similar Piperidine Derivative B | 190 | Dopamine receptor antagonist |

相似化合物的比较

Structural Analogues with Piperidine/Piperazine Moieties

Key structural analogues include:

Key Observations :

Substituted Phenylamine Analogues in Bioactive Molecules

Evidence highlights the role of substituents on phenylamine derivatives in modulating biological activity:

- Disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine in angucyclinones): Demonstrated potent Nrf2 transcription activation (compound 4, EC₅₀ = 1.2 µM) due to electron-donating methyl groups enhancing electron density .

- Monosubstituted phenylamines: Ethynyl or bromo substituents (e.g., in compounds 3 and 6) enable click chemistry or halogen bonding, respectively, but show reduced bioactivity compared to disubstituted variants .

- Toxicity modulation : Replacing phenylamine with tetrahydropyranylamine or acetylamine reduces cytotoxicity by 40–60%, highlighting the phenylamine group’s critical role in toxicity profiles .

Comparison with Target Compound :

- The 2-methyl-piperidinylmethyl group may reduce toxicity compared to unmodified phenylamine (as seen in ) while retaining bioactivity through optimized steric and electronic interactions .

Physicochemical and Pharmacokinetic Properties

Thermal and Optical Characteristics

- Azomethines with triphenylamine cores (): Substituted phenylamines exhibit tunable optical bandgaps (1.8–2.2 eV) and thermal stability up to 300°C, relevant for optoelectronic applications.

- Target compound : The methyl-piperidine group likely enhances thermal stability compared to linear alkyl chains, though direct data are needed.

Solubility and Degradation

Enzyme Inhibition and Binding Studies

Nrf2 Activation and Antioxidant Potential

- Compound 4 (3,4-dimethylphenylamine derivative): Activates Nrf2 at nanomolar concentrations, suggesting that electron-donating groups enhance antioxidant signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。